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Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the
innate immune system, responsible for detecting cytosolic DNA, which can originate from
pathogens or damaged host cells.[1] Activation of the cGAS-STING pathway initiates a
signaling cascade leading to the production of type | interferons (IFNs) and other pro-
inflammatory cytokines, thereby orchestrating an immune response.[2] This pathway is a key
target for therapeutic intervention in various diseases, including cancer and autoimmune
disorders.[1][3] Flow cytometry offers a powerful, high-throughput method for dissecting and
guantifying the activation of the STING pathway at a single-cell level, making it an invaluable
tool for research and drug development.

This document provides detailed protocols and application notes for analyzing the activation of
the STING pathway using flow cytometry, focusing on key phosphorylation events and
downstream signaling.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway begins when cyclic GMP-AMP synthase (CGAS) binds to
double-stranded DNA (dsDNA) in the cytoplasm.[1] This binding activates cGAS to synthesize
the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an adaptor
protein located on the endoplasmic reticulum (ER).[4] This binding event triggers a
conformational change in STING, leading to its oligomerization and translocation from the ER
to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates TANK-binding kinase 1

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b10831980?utm_src=pdf-interest
https://www.bio-rad-antibodies.com/sting-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914948/
https://www.bio-rad-antibodies.com/sting-signaling-pathway.html
https://utsouthwestern.elsevierpure.com/en/publications/methods-of-assessing-sting-activation-and-trafficking/
https://www.bio-rad-antibodies.com/sting-signaling-pathway.html
https://www.bio-rad-antibodies.com/sting-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715460/
https://www.bio-rad-antibodies.com/sting-signaling-pathway.html
https://utsouthwestern.elsevierpure.com/en/publications/methods-of-assessing-sting-activation-and-trafficking/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

(TBK1), which in turn phosphorylates both STING itself (on Ser366) and the transcription factor
Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 (p-IRF3) dimerizes and
translocates to the nucleus to induce the expression of type | interferons.[1] Concurrently,
STING activation can also lead to the activation of the NF-kB pathway, promoting the
expression of various inflammatory cytokines.[6]
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Caption: The cGAS-STING signaling pathway upon cytosolic DNA detection.
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Application 1: Phospho-Flow Analysis of STING,
TBK1, and IRF3

Phospho-flow cytometry is a powerful technique to quantify the phosphorylation status of
intracellular signaling proteins. Key measurable events in the STING pathway include the
phosphorylation of STING (Ser366), TBK1, and IRF3.

Experimental Workflow

The general workflow involves cell stimulation, cell surface marker staining (optional), fixation,
permeabilization, and intracellular staining with phospho-specific antibodies.
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Caption: General workflow for phospho-flow cytometry analysis.
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Detailed Protocol: Phospho-IRF3 Staining

This protocol is optimized for detecting phosphorylated IRF3 in human peripheral blood
mononuclear cells (PBMCs) or monocytic cell lines like THP-1.

Materials:

Cells: Freshly isolated PBMCs or THP-1 cells.

STING Agonist: 2'3'-cGAMP (10 pg/mL).[5]

Culture Medium: RPMI-1640 with 10% FBS.

Buffers:

o Flow Cytometry Staining Buffer (PBS + 2% FBS).
o Fixation Buffer (e.g., 4% paraformaldehyde in PBS).[7]
o Permeabilization Buffer (e.g., 90% ice-cold methanol).[7][8]
» Antibodies:
o Fluorochrome-conjugated anti-Phospho-IRF3 (Ser396).
o (Optional) Antibodies for surface markers (e.g., anti-CD14 for monocytes).
o (Optional) Fixable Viability Dye.[5]
o Controls: Unstimulated cells, Fluorescence Minus One (FMO) controls.
Procedure:
e Cell Preparation & Stimulation:
o Seed 1x1076 cells per well in a 96-well plate.

o Stimulate cells with the desired concentration of STING agonist (e.g., 10 pg/mL 2'3'-
cGAMP) for 1-3 hours at 37°C. Include an unstimulated control.[5]
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» Surface Staining & Viability:

o

Harvest cells and wash once with Flow Cytometry Staining Buffer.

[¢]

If using, stain with a fixable viability dye according to the manufacturer's protocol to
exclude dead cells from analysis.[5]

[¢]

If identifying specific subpopulations, perform surface marker staining for 30 minutes at
4°C, protected from light.[9]

[¢]

Wash cells once with Flow Cytometry Staining Buffer.
» Fixation:
o Resuspend the cell pellet in 100 pL of Fixation Buffer.
o Incubate for 20 minutes at room temperature.[7]
o Wash cells with PBS.

e Permeabilization:

[e]

For phospho-epitopes, permeabilization with ice-cold methanol is often effective.[7][8]

Chill cells on ice.

o

[¢]

Gently vortex the cell pellet while adding 1 mL of ice-cold 90% methanol dropwise.

o

Incubate on ice or at -20°C for at least 15 minutes.[7][8]
o Wash twice with Flow Cytometry Staining Buffer to remove methanol.
e Intracellular Staining:

o Resuspend the permeabilized cell pellet in 100 pL of Flow Cytometry Staining Buffer
containing the anti-Phospho-IRF3 antibody.

o Incubate for 30-60 minutes at room temperature, protected from light.[9]
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o Wash cells twice with Flow Cytometry Staining Buffer.

e Acquisition and Analysis:
o Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
o Acquire samples on a flow cytometer.

o Analyze the data using appropriate software. Gate on viable, single cells, and then on the
cell population of interest (e.g., CD14+ monocytes). Quantify the percentage of p-IRF3
positive cells and the median fluorescence intensity (MFI).

Quantitative Data Summary

The following table presents example data from a phospho-flow experiment analyzing STING
pathway activation in human monocytes.

% Positive Cells

Treatment Group Marker MFI (Mean * SD)
(Mean * SD)

Unstimulated Control p-STING (Ser366) 2.1+0.8 150 + 25
2'3'-cGAMP (10

p-STING (Ser366) 75.4+6.2 1250 + 110
Hg/mL)
Unstimulated Control p-TBK1 (Serl72) 35+1.1 210+ 30
2'3'-cGAMP (10

p-TBK1 (Ser172) 68.9+5.5 980 + 95
Hg/mL)
Unstimulated Control p-IRF3 (Ser396) 1.8+05 180 + 20
2'3'-cGAMP (10

p-IRF3 (Ser396) 823+7.1 1600 £ 150

Hg/mL)

Application 2: Analysis of NF-kB Activation

STING activation also triggers the NF-kB pathway.[10][6] Flow cytometry can measure this by
quantifying the degradation of the inhibitor IkBa or by measuring the nuclear translocation of
the p65 subunit.[11][12]
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Protocol: IkBa Degradation Assay

This protocol measures the loss of intracellular IkBa, an event that precedes NF-kB nuclear
translocation.[11][13]

Materials:

e Same as Application 1, but substitute the phospho-specific antibody with a fluorochrome-
conjugated anti-IkBa antibody.

» Permeabilization can be done with a detergent-based buffer (e.g., 0.1% Triton X-100 or a
commercial Foxp3/Transcription Factor Staining Buffer Set).[7][9]

Procedure:
e Cell Preparation & Stimulation:

o Stimulate cells as described previously. A time course (e.g., 15, 30, 60 minutes) is
recommended as IkBa degradation is transient.

o Surface Staining & Viability: Perform as in Application 1.
» Fixation & Permeabilization:
o Fix cells with 4% PFA for 20 minutes at room temperature.

o Permeabilize by resuspending the fixed cells in a buffer containing 0.1-0.3% Triton™ X-
100 and incubating for 10-15 minutes.[7]

e Intracellular Staining:

o Stain with anti-lkBa antibody for 30-60 minutes at room temperature.
e Acquisition and Analysis:

o Acquire samples on a flow cytometer.

o Analyze the data. Activation is indicated by a decrease in the MFI of IkBa staining
compared to unstimulated controls.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38733265/
https://www.researchgate.net/publication/380518073_Quantifying_NF-kB_Activation_by_Flow_Cytometry_of_IkBa_Degradation
https://www.ptglab.com/news/blog/intracellular-flow-cytometry-staining-protocol/
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/staining-intracellular-antigens-flow-cytometry.html
https://www.ptglab.com/news/blog/intracellular-flow-cytometry-staining-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following table presents example data for NF-kB pathway activation.

MFI of IkBa (Mean

Treatment Group Time (min) Marker
* SD)

Unstimulated Control 60 IkBa 2500 = 200
2'3'-cGAMP (10

15 IkBa 1800 = 150
Hg/mL)
2'3'-cGAMP (10

30 IKBa 950 + 80
Hg/mL)
2'3'-cGAMP (10

60 IKBa 1500 + 130

ug/mL)

Note: For nuclear translocation of p65, specialized imaging flow cytometers are ideal as they
can quantify the amount of signal in the nucleus versus the cytoplasm.[12][14] Standard flow
cytometry can also be used, but protocol optimization is critical.[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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